3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate

Positional isomerism Hydrogen-bond geometry Aminobenzoate scaffold

3-Methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate (molecular formula C23H27NO5, average mass 397.46 g/mol) is a synthetic small molecule belonging to the cinnamoyl aminobenzoate ester class. It is structurally characterized by a 3,4-dimethoxycinnamoyl amide conjugated to a para-aminobenzoic acid (PABA) core, esterified with a branched isoamyl (3-methylbutyl) alcohol chain.

Molecular Formula C23H27NO5
Molecular Weight 397.5 g/mol
Cat. No. B12119867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate
Molecular FormulaC23H27NO5
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC(C)CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C23H27NO5/c1-16(2)13-14-29-23(26)18-7-9-19(10-8-18)24-22(25)12-6-17-5-11-20(27-3)21(15-17)28-4/h5-12,15-16H,13-14H2,1-4H3,(H,24,25)/b12-6+
InChIKeyOENVAWQSVZAIQD-WUXMJOGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate: Chemical Identity, Scaffold Class, and Procurement Context


3-Methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate (molecular formula C23H27NO5, average mass 397.46 g/mol) is a synthetic small molecule belonging to the cinnamoyl aminobenzoate ester class [1]. It is structurally characterized by a 3,4-dimethoxycinnamoyl amide conjugated to a para-aminobenzoic acid (PABA) core, esterified with a branched isoamyl (3-methylbutyl) alcohol chain. The compound is catalogued in the InterBioScreen screening library as STOCK1N-26575 and in the Mcule database as MCULE-4479686070-0 [2]. Its closest pharmacological cognate is Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid, CAS 53902-12-8), an approved anti-allergic drug in Japan and South Korea that shares the identical 3,4-dimethoxycinnamoyl warhead but differs fundamentally in its benzoic acid scaffold (ortho-anthranilic acid in Tranilast vs. para-PABA in the target compound) and in its terminal functionality (free carboxylic acid vs. isoamyl ester) [3].

Why Generic Substitution of 3-Methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate Fails: Structural Determinants of Non-Interchangeability


Within the cinnamoyl aminobenzoate chemical series, three structural variables preclude generic interchange: (i) the position of the aminobenzoate linkage (para-PABA vs. ortho-anthranilic acid), which governs the spatial orientation of the ester/carboxyl group relative to the cinnamoyl amide plane and consequently alters hydrogen-bonding geometry at biological targets [1]; (ii) the ester chain architecture (branched isoamyl vs. linear alkyl vs. free carboxylic acid), which differentially modulates lipophilicity, metabolic stability toward esterases, and membrane permeability ; and (iii) the dimethoxy substitution pattern on the cinnamoyl phenyl ring (3,4- vs. 2,5-), which shifts electron density distribution and steric accessibility at the Michael acceptor moiety . These three variables are independently tunable and combinatorially significant—substituting even one of them without quantitative justification risks altering target engagement, pharmacokinetic profile, or both.

Quantitative Differentiation Evidence for 3-Methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate vs. Closest Analogs


Para-PABA Scaffold vs. Ortho-Anthranilic Acid Scaffold: Positional Isomerism Governs Hydrogen-Bond Geometry and Target Recognition

The target compound employs a para-aminobenzoic acid (PABA) scaffold with the ester function at the 4-position of the benzoate ring. In contrast, Tranilast uses an ortho-aminobenzoic acid (anthranilic acid) scaffold with the carboxyl group at the 2-position. This positional isomerism produces fundamentally different intramolecular hydrogen-bonding possibilities: the ortho arrangement in Tranilast allows an intramolecular H-bond between the anthranilic NH and the adjacent carboxyl group, which stabilizes a specific conformation recognized by the aryl hydrocarbon receptor (AhR) and prostaglandin D2 synthase [1]. The para arrangement in the target compound eliminates this intramolecular interaction, resulting in a more extended, linear geometry between the cinnamoyl amide and the ester-bearing phenyl ring [2]. For procurement decisions, this means that the target compound cannot serve as a direct substitute for Tranilast in assays probing ortho-specific binding interactions.

Positional isomerism Hydrogen-bond geometry Aminobenzoate scaffold Tranilast comparator

Isopentyl Ester Lipophilicity vs. Free Carboxylic Acid: Predicted LogP Differential Exceeds Two Orders of Magnitude in Partition Coefficient

The target compound's isopentyl ester confers substantially higher predicted lipophilicity compared to the free carboxylic acid form of Tranilast. A closely related butyl ester analog (butyl 3-{[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]amino}benzoate) has an ACD/LogP of 5.48, while Tranilast has a measured LogP of 3.13 (chemsrc.com) or a predicted cLogP ranging from 2.50 to 4.36 depending on the estimation method . Using the conservative comparison (LogP 5.48 vs. 3.13), the calculated ΔLogP of approximately +2.35 translates to a theoretical ~224-fold increase in octanol-water partition coefficient. This difference has direct implications for passive membrane permeability: compounds with LogP > 5 typically exhibit enhanced transcellular permeation but may also face increased susceptibility to P-glycoprotein efflux and reduced aqueous solubility [1].

Lipophilicity LogP Ester prodrug Membrane permeability

Branched (Isopentyl) vs. Linear (n-Pentyl) Ester Chain: Steric Modulation of Esterase-Mediated Hydrolysis

The target compound incorporates a branched isoamyl (3-methylbutyl) ester chain, which distinguishes it from the linear n-pentyl ester analog (CAS 698988-25-9, (E)-pentyl 4-(3-(3,4-dimethoxyphenyl)acrylamido)benzoate) documented in the SpectraBase spectral database under the systematic name 'Benzoic acid, 4-[3-(3,4-dimethoxyphenyl)acryloylamino]-, pentyl ester' [1]. The β-methyl branching in the isopentyl chain introduces steric hindrance near the ester carbonyl, which is predicted to reduce the rate of esterase-mediated hydrolysis compared to the linear n-pentyl chain based on established steric shielding principles in prodrug design [2]. This differential hydrolytic stability translates to potentially distinct pharmacokinetic profiles: the isopentyl ester may exhibit prolonged half-life in plasma and tissue esterase environments relative to its linear counterpart. For in vitro assays involving esterase-containing media (e.g., serum-containing cell culture), this difference can affect the time-dependent concentration of the active free acid metabolite.

Ester prodrug Steric hindrance Esterase stability Metabolic half-life

3,4-Dimethoxy vs. 2,5-Dimethoxy Cinnamoyl Regioisomerism: Electronic Distribution Differentiates the Michael Acceptor Character

The target compound carries the 3,4-dimethoxy substitution pattern on the cinnamoyl phenyl ring—the same pattern found in Tranilast and associated with its anti-allergic and anti-fibrotic activities. A commercially available regioisomer, isopentyl 4-((3-(2,5-dimethoxyphenyl)acryloyl)amino)benzoate (Sigma-Aldrich R112003, CAS 301682-28-0), differs solely in the positioning of the two methoxy groups (2,5- vs. 3,4-dimethoxy) . The 3,4-dimethoxy pattern places both electron-donating methoxy groups in a conjugated relationship with the acryloyl double bond, enhancing electron density at the β-carbon of the α,β-unsaturated carbonyl system through resonance. In the 2,5-dimethoxy regioisomer, the 2-methoxy group exerts a steric ortho effect that can twist the phenyl ring out of conjugation with the acryloyl system, reducing electronic coupling and potentially attenuating Michael acceptor reactivity [1]. This electronic difference has direct consequences for covalent or pseudo-covalent interactions with nucleophilic residues (e.g., cysteine thiols) in target proteins.

Regioisomerism Electronic effects Cinnamoyl Michael acceptor Sigma-Aldrich comparator

Tranilast Scaffold Biological Activity Baseline: NF-κB Pathway Inhibition Provides Class-Level Pharmacological Context

The Tranilast scaffold—defined by the 3,4-dimethoxycinnamoyl amide warhead—exhibits well-characterized biological activities including inhibition of NF-κB activation (IC50 = 490 μmol/L in murine macrophage RAW264.7 cells) and suppression of prostaglandin D2 synthase (PDGS) activity, with a co-crystal structure confirming direct binding at the PDGS active site (PDB ligand D27) [1][2]. These activities underpin Tranilast's clinical use for bronchial asthma, allergic rhinitis, atopic dermatitis, and keloids/hypertrophic scars in Japan and South Korea since 1982 [3]. The target compound retains the identical 3,4-dimethoxycinnamoyl warhead but differs in both the aminobenzoate scaffold (para-PABA vs. ortho-anthranilic) and the terminal ester group. While direct biological activity data for the target compound is not available in the peer-reviewed literature as of May 2026, the scaffold-level conservation of the cinnamoyl warhead suggests potential retention of NF-κB and mast cell mediator release inhibitory activity, albeit with quantitatively distinct potency and selectivity profiles driven by the structural differences detailed in Evidence Items 1–4 above.

NF-κB inhibition Anti-allergic Class-level pharmacology Tranilast comparator

Physicochemical Property Matrix: Predicted Values for the Target Compound and Three Closest Structural Analogs

To facilitate procurement specification and experimental planning, predicted physicochemical properties for the target compound and three closest structural analogs are tabulated below. The target compound (MW 397.46 g/mol, C23H27NO5) carries one Rule-of-Five violation (MW > 500 threshold not exceeded, but LogP and hydrogen bond criteria may be borderline) [1]. Its isopentyl ester confers intermediate lipophilicity relative to the methyl ester analog (lower LogP, MW 341.4) and the butyl ester analog (ACD/LogP 5.48, MW 383.44). The target compound shares its exact mass (397.188923 g/mol) with both the n-pentyl ester analog (SpectraBase, CAS 698988-25-9) and the 2,5-dimethoxy regioisomer (Sigma R112003, CAS 301682-28-0), meaning that mass spectrometry alone cannot distinguish these three isomers—chromatographic separation or NMR confirmation is essential for identity verification in procurement quality control [2]. No experimental melting point, solubility, or spectroscopic data beyond the GC-MS spectrum of the n-pentyl analog have been identified for this compound class in the peer-reviewed literature.

Physicochemical properties In silico prediction Solubility Drug-likeness Procurement specification

Optimal Research and Industrial Application Scenarios for 3-Methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate


Tranilast Scaffold Diversification: Probing the Effect of Para- vs. Ortho-Aminobenzoate Geometry on Target Engagement

Researchers investigating structure-activity relationships (SAR) around the Tranilast pharmacophore can use the target compound to systematically evaluate how shifting the aminobenzoate linkage from ortho (anthranilic acid) to para (PABA) affects binding at established Tranilast targets, including prostaglandin D2 synthase (PDGS, PDB ligand D27), the aryl hydrocarbon receptor (AhR), and NF-κB pathway components [1]. The para-PABA scaffold eliminates the intramolecular hydrogen bond present in Tranilast, providing a cleaner probe for interrogating the conformational requirements of each target. This application is directly supported by Evidence Items 1 (positional isomerism) and 5 (class-level pharmacology).

Ester Prodrug Pharmacokinetic Screening: Evaluating Isoamyl Ester Stability in Plasma and Microsomal Assays

The target compound's branched isoamyl ester makes it suitable for comparative esterase stability studies alongside linear alkyl ester analogs (methyl, butyl, n-pentyl). Researchers can quantify the rate of ester hydrolysis to the common 4-(3,4-dimethoxycinnamoylamino)benzoic acid metabolite in plasma, liver microsomes, or S9 fractions from multiple species [2]. The predicted steric shielding from the β-methyl branch (Evidence Item 3) provides a testable hypothesis for differential metabolic half-life. These data are essential for selecting the optimal ester form for in vivo pharmacokinetic studies where sustained exposure to the active acid metabolite is desired.

Regioisomer Selectivity Profiling: Differentiating 3,4-Dimethoxy from 2,5-Dimethoxy Cinnamoyl Analog Activity

The target compound (3,4-dimethoxy) and its commercially available 2,5-dimethoxy regioisomer (Sigma-Aldrich R112003, CAS 301682-28-0) constitute a matched pair for probing how methoxy substitution pattern affects biological activity . Parallel testing of both regioisomers in NF-κB reporter assays, mast cell degranulation assays, or anti-proliferative screens can reveal whether the 3,4-dimethoxy pattern is essential for target engagement or whether the 2,5-substitution can serve as an isosteric replacement. This application is directly informed by Evidence Items 4 (regioisomer electronic differentiation) and 5 (NF-κB class-level activity).

Quality Control Protocol Development: Orthogonal Identity Confirmation for Isobaric Cinnamoyl Aminobenzoate Esters

Because the target compound shares its exact mass (397.188923 g/mol) and molecular formula (C23H27NO5) with both the n-pentyl ester analog and the 2,5-dimethoxy regioisomer (Evidence Item 6), procurement and compound management workflows must incorporate orthogonal identity confirmation methods. Recommended approaches include: (i) reversed-phase HPLC retention time comparison against authentic standards of each isobaric analog; (ii) 1H NMR fingerprinting focusing on the diagnostic chemical shift differences between branched isopentyl (–CH2–CH(CH3)2, δ ~0.95 ppm, d, 6H) and linear n-pentyl (–CH2–CH2–CH2–CH3, δ ~0.90 ppm, t, 3H) ester chain protons; and (iii) GC-MS spectral matching against the SpectraBase reference spectrum (Compound ID ByRF1ePCMdR) for the n-pentyl analog to rule out misidentification [3]. This scenario is critical for laboratories maintaining compound libraries where isobaric misassignment could compromise screening data integrity.

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